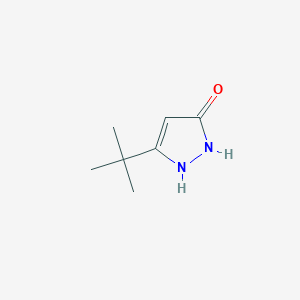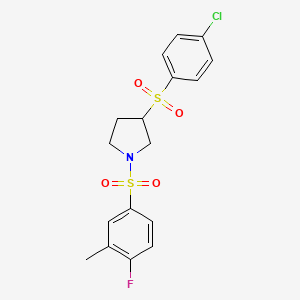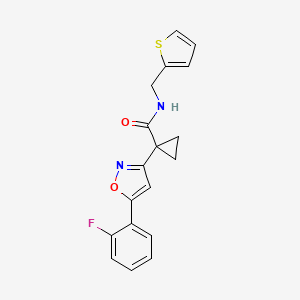
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-2-propenamide, also known as BCP, is a synthetic compound which has been used in a variety of scientific research applications. BCP is a member of the dioxolane class, which includes a variety of compounds that have been studied for their potential therapeutic applications. BCP has been studied for its potential to modulate the activities of a variety of enzymes and receptors, and has been used in research applications in fields such as pharmacology, toxicology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been involved in the synthesis and characterization of various derivatives and antagonists. For instance, in the synthesis of N-allyl-4-piperidyl benzamide derivatives, the structure and characteristics of the product, including a non-peptide CCR5 antagonist, were determined using NMR and MS techniques (Cheng De-ju, 2014).
Applications in Photodynamic Therapy
- Compounds structurally related to "(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-2-propenamide" have shown potential in photodynamic therapy. For example, a zinc phthalocyanine derivative exhibited high singlet oxygen quantum yield, making it a promising candidate for cancer treatment in photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Potential in Drug Development
- Its derivatives have been examined for potential use in drug development, particularly as CCR5 antagonists. This is significant for HIV-1 infection prevention (H. Bi, 2014).
Antiviral and Antimicrobial Activities
- Some related compounds have demonstrated antiviral and antimicrobial activities. A study synthesized 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, examining their antiviral activity and cytotoxicity against various viruses, indicating potential in antiviral therapy (M. Dinakaran, P. Selvam, E. Declercq, S. Sridhar, 2003).
Structural Analysis
- The structural analysis of related compounds has been conducted, providing insights into their molecular configuration and potential interactions. For example, analysis of 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol helped understand its molecular stability and intermolecular interactions (Xinli Zhang, 2009).
Antiproliferative Properties
- Research on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, related to the compound , has been conducted to evaluate their antimicrobial and antiproliferative activities, indicating their potential in treating certain cancers (E. Mansour, Asmaa Aboelnaga, E. Nassar, Safaa I. Elewa, 2020).
Eigenschaften
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO3/c18-14-8-16-15(22-10-23-16)7-12(14)3-6-17(21)20-9-11-1-4-13(19)5-2-11/h1-8H,9-10H2,(H,20,21)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFBWXMAKHHVNX-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)NCC3=CC=C(C=C3)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-difluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2375952.png)
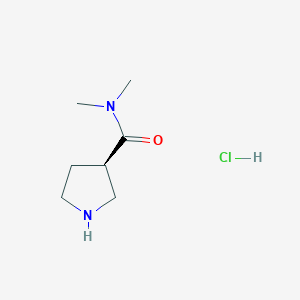
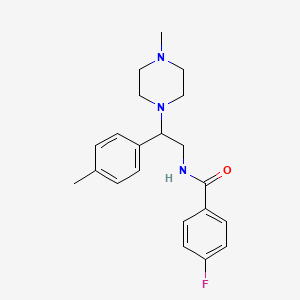
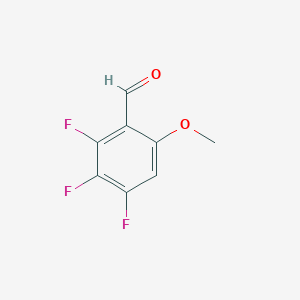


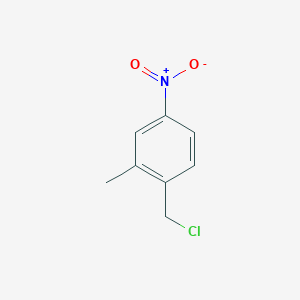
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2375964.png)
